molecular formula C6H7BrN2 B141327 4-Bromo-2-methylpyridin-3-amine CAS No. 126325-48-2

4-Bromo-2-methylpyridin-3-amine

Cat. No.: B141327
CAS No.: 126325-48-2
M. Wt: 187.04 g/mol
InChI Key: ORELOTUWTIKRIW-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyridin-3-amine: is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the fourth position, a methyl group at the second position, and an amine group at the third position on the pyridine ring

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known to be involved in suzuki cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their structure or function.

Biochemical Pathways

Given its use in proteomics research and involvement in Suzuki cross-coupling reactions , it may influence pathways related to protein synthesis or modification.

Result of Action

Its use in proteomics research suggests that it may have significant effects at the molecular level, potentially influencing protein structure or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylpyridin-3-amine typically involves the bromination of 2-methylpyridine followed by amination. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium phosphate, used to facilitate deprotonation.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed:

    Aryl-substituted Pyridines: Formed through coupling reactions.

    N-oxides: Formed through oxidation.

    Amines: Formed through reduction.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-methylpyridin-3-amine is widely used in organic synthesis as a building block for the preparation of complex molecules. It can undergo various chemical reactions such as:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles to form new derivatives.
  • Cross-Coupling Reactions : It participates in palladium-catalyzed reactions to form biaryl compounds, which are important in medicinal chemistry .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of Br with nucleophilesVarious substituted pyridines
Suzuki CouplingCoupling with arylboronic acidsBiaryl derivatives
ReductionConversion to amines or other derivativesReduced amine products

Pharmaceutical Applications

The compound serves as a precursor for synthesizing bioactive molecules, including potential therapeutic agents targeting diseases such as cancer and bacterial infections. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis and inhibiting tumor growth. A study reported that derivatives of this compound showed significant antiproliferative activity against breast and lung cancer cells .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and interact with various receptors. Preliminary studies suggest potential neuroprotective effects, indicating its relevance in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

    2-Bromo-4-methylpyridine: Similar structure but with different substitution pattern.

    3-Bromo-2-methylpyridine: Another isomer with bromine and methyl groups at different positions.

    4-Chloro-2-methylpyridin-3-amine: Chlorine substituted analog.

Uniqueness: 4-Bromo-2-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Biological Activity

4-Bromo-2-methylpyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and an amino group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, particularly receptors involved in cellular signaling pathways. One notable target is the CCR5 receptor , which plays a crucial role in HIV entry into cells. The compound's ability to bind to this receptor suggests potential applications in antiviral therapy.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyridine compounds exhibit antimicrobial properties. For instance, related compounds have shown significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines. Preliminary findings indicate that this compound exhibits moderate cytotoxicity, potentially making it a candidate for further development as an anticancer agent. In particular, studies have shown that modifications to the amino group can enhance cytotoxic activity against specific tumor types .

Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, this compound has been investigated for anti-inflammatory effects. It has been suggested that the compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate interaction with CCR5Significant binding affinity observed, suggesting potential as an antiviral agent.
Assess antimicrobial activityExhibited high inhibition rates against E. coli (91.95%) and moderate cytotoxicity against cancer cell lines.
Investigate anti-inflammatory propertiesInhibition of pro-inflammatory cytokines was noted, indicating therapeutic potential in inflammatory conditions.

Properties

IUPAC Name

4-bromo-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORELOTUWTIKRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560030
Record name 4-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126325-48-2
Record name 4-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-methyl-3-nitropyridine (1.2 g, 5.53 mmol) was dissolved in HCl (2.189 ml, 26.3 mmol), tin(II)chloride dihydrate (4.99 g, 22.12 mmol) was added and stirred at 40° C. for 1 hour. The reaction mixture was made basic with 30% NaOH (18 mL), extracted with EtOAc, dried over sodium sulfate and concentrated under vacuum to give a yellow oil. The oil was further dried under high vacuum for 4 hours to give 4-bromo-2-methylpyridin-3-amine (1 g, 5.35 mmol, 97% yield) which was stored at −17° C. until use and was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.26-2.42 (3H, m) 5.05-5.34 (2H, m) 7.17-7.32 (1H, m) 7.46-7.64 (1H, m). MS [M+H] found 187.0.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.189 mL
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Three

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